molecular formula C19H19N3O6 B11055941 4-(4-methoxy-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

4-(4-methoxy-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Cat. No.: B11055941
M. Wt: 385.4 g/mol
InChI Key: GOLGYVXHGBXWKC-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxy-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of methoxy and nitro groups can be performed via electrophilic aromatic substitution reactions. For instance, nitration of the aromatic ring followed by methoxylation using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The aromatic rings can participate in further substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).

    Substitution: Halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both methoxy and nitro groups can enhance its interaction with biological targets.

Medicine

In medicinal chemistry, this compound serves as a lead compound for the development of new drugs. Its structural features allow for the exploration of its pharmacokinetic and pharmacodynamic properties, aiming to improve efficacy and reduce side effects.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole: Lacks the nitro group, which may result in different biological activities.

    4-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole:

    4-(4-Methoxy-3-nitrophenyl)-3-phenyl-1H-pyrazole: Lacks the trimethoxy substitution, which may influence its interaction with biological targets.

Uniqueness

The combination of methoxy and nitro groups on the aromatic rings of 4-(4-methoxy-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole provides a unique set of chemical properties. This dual substitution pattern can enhance its reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

4-(4-methoxy-3-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C19H19N3O6/c1-25-15-6-5-11(7-14(15)22(23)24)13-10-20-21-18(13)12-8-16(26-2)19(28-4)17(9-12)27-3/h5-10H,1-4H3,(H,20,21)

InChI Key

GOLGYVXHGBXWKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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